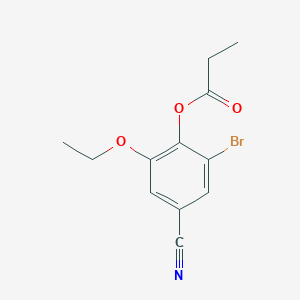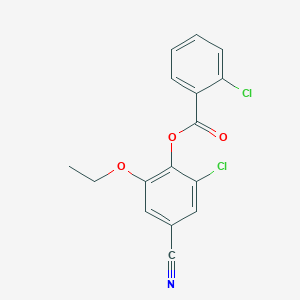![molecular formula C14H11BrClNO B4189525 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone](/img/structure/B4189525.png)
1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone
Übersicht
Beschreibung
1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone, also known as BACE1 inhibitor, is a chemical compound that has been extensively studied for its potential application in treating Alzheimer's disease.
Wirkmechanismus
1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone acts as a 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone inhibitor by binding to the active site of the enzyme and preventing it from cleaving the amyloid precursor protein (APP) into beta-amyloid peptides. This reduces the production of beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's patients and contribute to the development of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is highly selective for 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone and does not inhibit other proteases. In vivo studies have shown that the compound is able to cross the blood-brain barrier and reduce the production of beta-amyloid peptides in the brains of mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone in lab experiments include its high selectivity for 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone, its ability to cross the blood-brain barrier, and its potential application in treating Alzheimer's disease. The limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone. These include:
1. Further studies on the compound's pharmacokinetics and toxicity in animal models.
2. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
3. Development of new 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone inhibitors with improved selectivity and potency.
4. Clinical trials to evaluate the safety and efficacy of the compound in treating Alzheimer's disease.
5. Investigation of the compound's potential application in treating other neurodegenerative diseases that involve the accumulation of beta-amyloid peptides.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone has been extensively studied for its potential application in treating Alzheimer's disease. It acts as a 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone inhibitor, which is an enzyme that plays a critical role in the production of beta-amyloid peptides. Beta-amyloid peptides are known to accumulate in the brains of Alzheimer's patients and are believed to contribute to the development of the disease. By inhibiting 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone, 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone may be able to reduce the production of beta-amyloid peptides and slow down the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(2-chloroanilino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-7-5-10(6-8-11)14(18)9-17-13-4-2-1-3-12(13)16/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDLOBWEFLKNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromophenyl)-2-[(2-chlorophenyl)amino]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B4189455.png)
![7-[chloro(difluoro)methyl]-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4189459.png)
![1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine](/img/structure/B4189461.png)
![1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B4189462.png)

![3-(2-bromophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4189480.png)


![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4189507.png)



![2-[(benzylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4189535.png)
![N~2~-[4-(dimethylamino)phenyl]-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4189543.png)